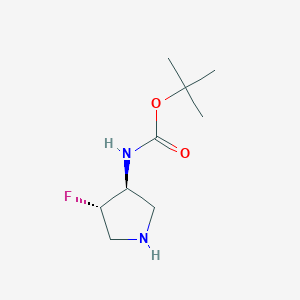

trans-(3-Boc-amino)-4-fluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177914 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213388-72-8 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of trans-(3-Boc-amino)-4-fluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and lipophilicity.[1][2] The pyrrolidine ring, a prevalent motif in numerous pharmaceuticals, becomes a particularly valuable building block when functionalized with fluorine. This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for trans-(3-Boc-amino)-4-fluoropyrrolidine, a key intermediate in the synthesis of various bioactive molecules. Understanding the detailed NMR signature of this compound is critical for structural elucidation, purity assessment, and reaction monitoring in drug discovery and development.

As a senior application scientist, this guide is structured to provide not just data, but a deeper understanding of the underlying principles that govern the observed spectral features. We will delve into the causality behind experimental choices and interpret the spectral data in the context of the molecule's stereochemistry.

Molecular Structure and Key NMR Interactions

The unique stereochemical arrangement of the trans substituents on the pyrrolidine ring dictates the magnetic environment of each nucleus. The fluorine atom, with its high electronegativity and spin quantum number of 1/2, introduces significant complexity and diagnostic information into both the proton and carbon spectra through scalar (J) couplings.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [1]2. Tuning and Locking: The spectrometer probe must be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F. The deuterium signal from the solvent is used to lock the magnetic field. [1]3. Shimming: The magnetic field homogeneity is optimized by shimming to achieve sharp and symmetrical peaks. [1]4. ¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is common.

-

Spectral Width: A spectral width of about 220 ppm is typical for organic molecules.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling can be used to simplify the spectrum. [1] * Spectral Width: A wide spectral width may be necessary depending on the chemical shift range of fluorinated compounds.

-

Advanced 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, helping to trace the connectivity of the pyrrolidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C over two or three bonds, useful for assigning quaternary carbons and confirming long-range connectivities.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space proximity between ¹H and ¹⁹F nuclei, providing further conformational insights. [3]

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed and unambiguous fingerprint of its molecular structure and stereochemistry. A thorough understanding of the ¹H, ¹³C, and ¹⁹F NMR spectra, including the characteristic chemical shifts of the Boc group and the diagnostic coupling patterns introduced by the fluorine atom, is essential for researchers in drug discovery and development. By employing a combination of 1D and 2D NMR techniques and understanding the underlying principles of spin-spin coupling and chemical environment effects, scientists can confidently characterize this important synthetic intermediate and ensure the integrity of their research.

References

- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. BenchChem Technical Support Team.

- PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR.

- ChemicalBook. (n.d.). (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR.

- National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- Scholars Research Library. (n.d.). Der Pharma Chemica.

- ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c.

- BenchChem. (2025). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.

- National Institutes of Health. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.

- Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- ResearchGate. (n.d.). 2D ¹⁹F–¹³C correlation spectra of t-Boc-4-¹⁹F-Phe, measured under....

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of trans-(3-Boc-amino)-4-fluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of trans-(3-Boc-amino)-4-fluoropyrrolidine. As a key building block in medicinal chemistry, understanding its structural features through NMR is paramount for quality control, reaction monitoring, and further synthetic transformations. This document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for scientists working with this and related fluorinated pyrrolidine scaffolds.

Introduction: The Significance of Fluorinated Pyrrolidines

Fluorine-containing organic molecules are of immense interest in drug discovery and development. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals.[1] Consequently, fluorinated pyrrolidines like this compound serve as valuable synthons for creating novel chemical entities with potentially enhanced therapeutic profiles.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules.[2] This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, with a focus on the influence of the Boc protecting group and the fluorine substituent on chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrrolidine ring protons, the Boc-protecting group, and the amine proton. The presence of the electronegative fluorine atom will significantly influence the chemical shifts and multiplicities of adjacent protons due to through-bond scalar (J) couplings.

Key Spectral Features:

-

Boc Group: A sharp, intense singlet integrating to nine protons is expected in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[3] This signal is a hallmark of the tert-butyloxycarbonyl protecting group and is crucial for confirming its presence.[3]

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as complex multiplets due to both proton-proton (nJHH) and proton-fluorine (nJHF) couplings.[4][5] The protons on the carbons bearing the fluorine (C4) and the Boc-amino group (C3) are expected to be the most deshielded.

-

Amine Proton (NH): The N-H proton of the Boc-protected amine will likely appear as a broad signal, and its chemical shift can be highly dependent on solvent and concentration.[3]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on known values for similar fluorinated and Boc-protected pyrrolidine structures.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| C(CH₃)₃ | ~1.45 | s | - |

| H2α, H2β | ~3.0 - 3.8 | m | - |

| H3 | ~4.0 - 4.5 | m | 3JHH, 3JHF |

| H4 | ~4.8 - 5.3 | dm | 2JHF ≈ 50-60 |

| H5α, H5β | ~3.0 - 3.8 | m | - |

| NH | variable | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The influence of the fluorine atom is even more pronounced in the ¹³C spectrum, with large one-bond (¹JCF) and smaller multi-bond (nJCF) carbon-fluorine couplings.

Key Spectral Features:

-

Boc Group: Three distinct signals are expected for the Boc group: the quaternary carbon (C(CH₃)₃), the methyl carbons (C(CH₃)₃), and the carbonyl carbon (C=O). The carbonyl carbon will appear significantly downfield.[2][6]

-

Pyrrolidine Ring Carbons: The carbon directly attached to the fluorine atom (C4) will appear as a doublet with a large ¹JCF coupling constant, typically in the range of 170-200 Hz.[7] The carbon bearing the Boc-amino group (C3) will also show a smaller two-bond coupling to fluorine (²JCF).[8][9]

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts (δ) and key carbon-fluorine coupling constants (J) for this compound.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (JCF in Hz) |

| C(CH₃)₃ | ~28 | - |

| C2 | ~50-55 | ³JCF |

| C3 | ~55-60 | ²JCF |

| C4 | ~90-95 | ¹JCF ≈ 170-200 |

| C5 | ~50-55 | ³JCF |

| C(CH₃)₃ | ~80 | - |

| C=O | ~155 | - |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, proper sample preparation and data acquisition are crucial.

Sample Preparation

A well-prepared NMR sample is homogeneous and free of particulate matter.[10]

Workflow for NMR Sample Preparation:

Caption: Workflow for preparing an NMR sample.

Detailed Steps:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[10] Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on solubility.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the compound completely.[11]

-

Filtration and Transfer: To remove any suspended particles, filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into a clean, dry 5 mm NMR tube.[12]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are recommended starting parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample.[1]

Logical Flow for NMR Data Acquisition:

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard single-pulse (e.g., zg30) | Routine for simple 1D spectra.[1] |

| Spectral Width | ~16 ppm | Sufficient for most organic molecules.[1] |

| Number of Scans | 8-16 | Provides a good signal-to-noise ratio for a moderately concentrated sample.[3] |

| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of protons between scans.[1] |

| Acquisition Time | 2-4 seconds | Ensures good digital resolution.[13] |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) | Simplifies the spectrum by removing C-H couplings. |

| Spectral Width | ~200-220 ppm | Covers the typical range for organic molecules. |

| Number of Scans | 128-1024 or more | ¹³C is much less sensitive than ¹H, requiring more scans.[2] |

| Relaxation Delay | 2-5 seconds | Ensures quantitative data, especially for quaternary carbons. |

| Acquisition Time | 1-2 seconds | Provides adequate resolution. |

Data Processing and Interpretation

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.[1]

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[1]

-

Referencing: The chemical shift scale is calibrated by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR).[3]

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the molecule, analyzing multiplicities and coupling constants to confirm assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic signals of the Boc group, combined with the distinct patterns arising from the fluorinated pyrrolidine ring, allow for unambiguous identification and characterization. By following the detailed experimental protocols and understanding the key spectral features outlined in this guide, researchers can confidently utilize NMR spectroscopy in their work with this important synthetic building block.

References

-

Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. (URL: [Link])

-

NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

Acquiring 1 H and 13 C Spectra - Chapter 5 in a book. (URL: [Link])

-

NMR Sample Preparation - University of Arizona. (URL: [Link])

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (URL: [Link])

-

Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF - ResearchGate. (URL: [Link])

-

NMR Sample Preparation - University of Regensburg. (URL: [Link])

-

Optimized Default 1H Parameters | NMR Facility - Chemistry Department, University of Wisconsin-Madison. (URL: [Link])

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F) - ResearchGate. (URL: [Link])

-

NMR Sample Prepara-on - Bruker. (URL: [Link])

-

FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (URL: [Link])

-

Quantitative NMR Spectroscopy - University of Edinburgh. (URL: [Link])

-

Signs and mechanisms of 13C, 19F spin-spin coupling constants in benzotrifluoride and its derivatives - ResearchGate. (URL: [Link])

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). - SciSpace. (URL: [Link])

-

NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. (URL: [Link])

-

NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (URL: [Link])

-

1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - NIH. (URL: [Link])

-

Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC - NIH. (URL: [Link])

-

NMR Chemical Shifts - University of Puget Sound. (URL: [Link])

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - The Royal Society of Chemistry. (URL: [Link])

-

NMR | Fluorine Spectroscopy - Magnetic Resonance - Oxford Instruments. (URL: [Link])

-

Interpreting NMR Example 1 | Organic Chemistry - YouTube. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (URL: [Link])

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

-

Pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 7. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. sites.bu.edu [sites.bu.edu]

- 13. books.rsc.org [books.rsc.org]

Part 1: The Strategic Importance of Fluorinated Pyrrolidines in Drug Discovery

An In-depth Technical Guide to the Prospective Crystal Structure of trans-(3-Boc-amino)-4-fluoropyrrolidine

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, crystallization, and prospective X-ray crystallographic analysis of this compound. While a public crystal structure is not available as of this writing, this document outlines the experimental pathway to its determination and offers expert insights into its anticipated structural features, grounded in established principles of physical organic and medicinal chemistry.

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3] When incorporated into heterocyclic scaffolds like pyrrolidine, these effects are amplified, making fluorinated pyrrolidines highly sought-after building blocks in drug design.[1][4]

The pyrrolidine ring is a prevalent "privileged scaffold" found in numerous bioactive compounds. The addition of a fluorine atom, as in this compound, introduces conformational constraints and modulates the basicity of the adjacent amine, which can be critical for optimizing interactions with biological targets such as enzymes or receptors.[3] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is therefore crucial for structure-based drug design, enabling the rational design of next-generation therapeutics.

Part 2: Experimental Workflow for Structure Determination

Determining the crystal structure of a novel compound is a multi-stage process that begins with synthesis and culminates in crystallographic analysis. The following sections provide a detailed, field-proven protocol.

Synthesis and Purification

The synthesis of substituted pyrrolidines can be approached through various multi-step routes, often starting from chiral precursors like amino acids. A plausible pathway to this compound is outlined below. The causality behind each step is critical: the choice of reagents and conditions is designed to control stereochemistry and maximize yield.

Proposed Synthetic Protocol:

-

Starting Material: A suitable starting material, such as a protected glutamic acid derivative, is chosen to establish the carbon backbone.

-

Ring Formation: Cyclization reactions are employed to construct the pyrrolidine ring.

-

Functional Group Interconversion: Hydroxyl groups are often converted into good leaving groups (e.g., tosylates or triflates) to facilitate nucleophilic substitution.[5]

-

Fluorination: A fluoride source, such as cesium fluoride (CsF) or a triethylamine-tishydrofluoric acid complex (Et₃N·3HF), is used to introduce the fluorine atom via an S(_N)2 reaction, which inverts the stereocenter and establishes the trans relationship between the substituents.[5][6] The choice of a less nucleophilic fluoride source and an appropriate solvent is key to minimizing elimination side-products.[5]

-

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to ensure stability and prevent side reactions in subsequent steps.

-

Purification: The final compound must be purified to >97% purity, typically via flash column chromatography, to be suitable for crystallization.

Below is a conceptual workflow for the synthesis and crystallization process.

Figure 1: Conceptual workflow for synthesis and crystallization.

Crystallization Protocol

Obtaining high-quality single crystals is often the most challenging step. The protocol must be a self-validating system where multiple conditions are screened in parallel.

Step-by-Step Crystallization Screening:

-

Material Preparation: Ensure the compound is pure and amorphous. Start with ~10-20 mg of the purified oil or solid.

-

Solvent System Selection:

-

Rationale: The ideal solvent system will dissolve the compound at a higher temperature or in a higher volume and allow it to slowly precipitate as ordered crystals upon cooling or solvent evaporation. A co-solvent system (one good solvent, one poor solvent or "anti-solvent") is often effective.

-

Primary Solvents (Good): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

-

Anti-Solvents (Poor): Hexanes, Pentane, Diethyl Ether.

-

-

Technique 1: Slow Evaporation:

-

Dissolve ~5 mg of the compound in a minimal amount of a volatile good solvent (e.g., 0.5 mL DCM) in a small, narrow vial.

-

Cover the vial with a cap containing a pinhole or with parafilm pierced by a needle.

-

Allow the solvent to evaporate slowly over several days at room temperature in a vibration-free environment.

-

-

Technique 2: Vapor Diffusion (Liquid-Liquid):

-

In a small vial, dissolve ~5 mg of the compound in 0.2-0.5 mL of a good solvent (e.g., EtOAc).

-

Place this open vial inside a larger, sealed jar containing a reservoir of 2-3 mL of an anti-solvent (e.g., Hexanes).

-

The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

-

-

Monitoring and Optimization: Observe the vials daily under a microscope. If only oil or amorphous powder forms, adjust the solvent ratios, concentration, or temperature.

Part 3: Single-Crystal X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, the following authoritative workflow is used to determine the atomic structure.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A single crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a loop, then flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. Powerful algorithms are used to solve the "phase problem" and generate an initial model of the molecule.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes atomic coordinates, bond lengths, and angles until the calculated diffraction pattern matches the observed pattern as closely as possible.

Part 4: Anticipated Structural Features and Data Presentation

Based on known stereoelectronic principles, we can predict key features of the this compound crystal structure.

Intramolecular Conformation

The pyrrolidine ring is not planar and will adopt an "envelope" or "twisted" conformation to minimize steric strain. The bulky Boc-amino group and the electronegative fluorine atom will likely occupy pseudo-equatorial positions to reduce steric clashes. The C-F bond length is expected to be approximately 1.35-1.40 Å. The conformation around the carbamate (N-COO) bond will be influenced by steric and electronic factors, likely adopting a conformation that minimizes repulsion between the tert-butyl group and the pyrrolidine ring.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding and weaker interactions.

-

N-H···O Hydrogen Bonds: The primary intermolecular interaction is expected to be a classic hydrogen bond between the amine N-H group and the carbonyl oxygen (C=O) of the Boc group on an adjacent molecule. This is a strong interaction that will likely dictate the primary packing motif, forming chains or sheets.[7]

-

C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds are also anticipated. While the C-F bond is a poor hydrogen bond acceptor, these interactions are often observed in the crystal structures of fluorinated organic molecules and contribute to the overall stability of the lattice.[7]

Figure 3: Potential intermolecular interactions.

Data Presentation Tables

Upon successful structure determination, the data would be presented in standardized tables as shown below.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₇FN₂O₂ |

| Formula weight | 204.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a = TBD Å, α = 90° |

| b = TBD Å, β = TBD° | |

| c = TBD Å, γ = 90° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] and Angles [°] (Hypothetical)

| Bond/Angle | Length/Degree |

|---|---|

| F(1)-C(4) | TBD |

| O(1)-C(5) | TBD |

| O(2)-C(5) | TBD |

| N(1)-C(3) | TBD |

| N(2)-C(5) | TBD |

| C(3)-N(1)-C(4) | TBD |

| F(1)-C(4)-C(1) | TBD |

| O(1)-C(5)-N(2) | TBD |

Part 5: Conclusion and Future Directions

This guide provides a robust framework for the synthesis, crystallization, and structural determination of this compound. While the definitive crystal structure remains to be determined, the predicted intramolecular and intermolecular features provide a strong foundation for understanding its solid-state behavior. The experimental determination of this structure will provide invaluable, high-resolution data to guide the computational modeling and rational design of novel therapeutics incorporating this important fluorinated scaffold. The resulting structural insights will empower medicinal chemists to fine-tune ligand-receptor interactions, ultimately accelerating the drug discovery process.

References

-

Ullah, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Bohme, A., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Daloze, M., et al. (2012). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron. Available at: [Link]

-

Meziane, A., et al. (2024). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Available at: [Link]

-

Wuest, M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience. Available at: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Houck, J. D., et al. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData. Available at: [Link]

-

Kumar, A., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to the Physicochemical Properties of Boc-Protected Fluoropyrrolidines

Introduction: The Pyrrolidine Scaffold and the Transformative Power of Fluorine

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, forming the core of the proteinogenic amino acid proline and featuring in a multitude of FDA-approved drugs.[1][2] Its rigid, yet conformationally adaptable, structure provides a valuable scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a standard and crucial strategy in the multi-step synthesis of complex molecules, offering robust protection under a wide range of conditions while allowing for mild and selective removal.[3]

This guide delves into the nuanced world of Boc-protected fluoropyrrolidines, exploring how the strategic incorporation of one or more fluorine atoms—the most electronegative of elements—dramatically influences the physical, chemical, and conformational properties of this privileged scaffold. Understanding these properties is paramount for researchers, scientists, and drug development professionals aiming to leverage the unique attributes of fluorination to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The Influence of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine imparts a profound, and often predictable, alteration of a molecule's fundamental properties. This is primarily due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of fluorine significantly impacts the electron density of the pyrrolidine ring. This inductive effect can modulate the basicity (pKa) of the pyrrolidine nitrogen. While the Boc-protecting group already diminishes the basicity of the nitrogen, the presence of a fluorine atom can further fine-tune this property, which can be critical for optimizing interactions with biological targets or for controlling reactivity in subsequent synthetic steps.

Lipophilicity and Membrane Permeability

A common misconception is that fluorination invariably increases lipophilicity. While the replacement of a hydrogen atom with a single fluorine atom does increase local lipophilicity, the overall effect on the molecule's partition coefficient (logP) is more complex and depends on the molecular context. However, strategic fluorination can be a powerful tool to enhance membrane permeability and improve oral bioavailability of drug candidates.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage. By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.

Conformational Control: The Gauche Effect and Ring Puckering

Perhaps the most significant consequence of fluorinating the pyrrolidine ring is the ability to exert precise control over its conformation. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "endo" and "exo" puckers.[4] The introduction of a fluorine atom can bias this equilibrium through stereoelectronic interactions, most notably the gauche effect.[4]

The gauche effect, in this context, describes the tendency of the electronegative fluorine atom to adopt a gauche (60°) dihedral angle with respect to the electron-withdrawing nitrogen atom of the pyrrolidine ring. This preference is driven by favorable hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbital (σCH -> σ*CF). The stereochemistry of the fluorine atom dictates which pucker is favored:

-

(4R)-Fluoroproline derivatives tend to favor a Cγ-exo pucker.[5]

-

(4S)-Fluoroproline derivatives preferentially adopt a Cγ-endo pucker.[5]

This predictable control over ring conformation is a powerful tool in rational drug design, allowing for the pre-organization of a molecule into a bioactive conformation for optimal target binding.[6]

Caption: Influence of fluorine stereochemistry on pyrrolidine ring pucker.

Synthesis of Boc-Protected Fluoropyrrolidines: Key Strategies and Methodologies

The stereoselective synthesis of Boc-protected fluoropyrrolidines is a critical aspect of their application. The most common starting material is trans-4-hydroxy-L-proline, a readily available and relatively inexpensive chiral building block.

Stereoselective Fluorination of N-Boc-4-hydroxy-L-proline

A prevalent strategy involves the nucleophilic fluorination of a protected 4-hydroxyproline derivative. The choice of fluorinating agent and the reaction conditions are crucial for achieving the desired stereochemistry.

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-fluoroproline from N-Boc-(2S,4R)-4-hydroxyproline

This protocol involves the inversion of stereochemistry at the C4 position via an SN2 reaction.

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-(2S,4R)-4-hydroxyproline is activated as a good leaving group, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate).

-

Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to introduce the fluorine atom with inversion of configuration.

-

Boc Protection: If not already present, the pyrrolidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

-

Purification: The final product is purified by column chromatography or recrystallization.[7]

Causality Behind Experimental Choices: The use of a sulfonate ester as a leaving group is critical for facilitating the SN2 displacement by the relatively weak nucleophile, fluoride. The choice of a non-polar solvent is often employed to minimize competing elimination reactions.

Caption: General workflow for the synthesis of N-Boc-4-fluoroproline.

Spectroscopic Characterization

The characterization of Boc-protected fluoropyrrolidines relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

-

1H NMR: The proton spectrum provides information about the protons on the pyrrolidine ring and the Boc group. The chemical shifts and coupling constants of the ring protons are sensitive to the ring pucker and the stereochemistry of the fluorine atom.

-

13C NMR: The carbon spectrum shows characteristic signals for the pyrrolidine ring carbons, the carbonyl of the Boc group, and the quaternary carbon of the tert-butyl group. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

19F NMR: Fluorine NMR is a powerful tool for characterizing these compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can be used to distinguish between different isomers.[8]

| Spectroscopic Data for a Representative Boc-Protected Fluoropyrrolidine | |

| Technique | Expected Chemical Shifts (ppm) or Wavenumbers (cm-1) |

| 1H NMR (CDCl3) | ~1.4 (s, 9H, Boc), 2.0-2.5 (m, 2H, CH2), 3.5-3.9 (m, 2H, CH2N), 4.2-4.5 (m, 1H, CHN), 5.1-5.4 (dm, 1H, CHF) |

| 13C NMR (CDCl3) | ~28 (C(CH3)3), ~35-40 (CH2), ~50-55 (CH2N), ~58-62 (CHN), ~80 (C(CH3)3), ~90-95 (d, 1JCF ≈ 170-180 Hz, CHF), ~154 (C=O) |

| 19F NMR (CDCl3) | ~ -170 to -180 |

| IR (ATR) | ~2800-3000 (C-H stretch), ~1680-1700 (C=O stretch, Boc), ~1160 (C-F stretch) |

Note: These are approximate values and can vary depending on the specific isomer and solvent.

Infrared (IR) Spectroscopy

The IR spectrum of a Boc-protected fluoropyrrolidine will show characteristic absorption bands for the C-H stretching of the alkyl groups, a strong carbonyl stretch from the Boc protecting group, and a C-F stretching vibration.

Applications in Drug Discovery and Development

The unique properties of Boc-protected fluoropyrrolidines make them highly valuable building blocks in the design of novel therapeutics across various disease areas.

Case Study: Antiviral Agents

The incorporation of fluorinated pyrrolidine moieties is a common strategy in the development of antiviral drugs.[9] The fluorine atom can enhance binding affinity to viral enzymes, improve metabolic stability, and increase cell permeability. For example, fluorinated proline analogs have been explored as components of inhibitors of the hepatitis C virus (HCV) NS3 protease.[1]

Case Study: Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and membrane permeability makes it a valuable tool for designing drugs that can cross the blood-brain barrier. Fluorinated pyrrolidine derivatives have been investigated for the treatment of various CNS disorders, including Alzheimer's disease and schizophrenia.

Case Study: Anticancer Agents

In oncology, the metabolic stability conferred by fluorination is particularly advantageous. Fluoropyrrolidine-containing compounds have been designed as inhibitors of various kinases and other cancer-related targets.

Conclusion and Future Outlook

Boc-protected fluoropyrrolidines represent a class of building blocks with a unique and powerful combination of properties. The Boc group provides the necessary protection for multi-step synthesis, while the fluorine atom offers a versatile handle to fine-tune the physicochemical and conformational properties of the pyrrolidine scaffold. As our understanding of the subtle interplay between fluorination and molecular properties continues to grow, so too will the applications of these valuable intermediates in the quest for safer and more effective medicines. The continued development of novel stereoselective fluorination methods will further expand the accessibility and utility of this remarkable class of compounds.

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25.[4][10]

-

Hofman, G. J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(40), 5118–5121.[8]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.[4]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate.[6]

-

O' Loughlin, J., et al. (2023). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by... ResearchGate.[5]

-

Merck & Co., Inc. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC.[11]

-

Brandi, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquiloitin Ligase for Targeted Protein Degradation. PMC.[12]

-

Kappe, C. O., et al. (2019). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.[3]

-

Pfizer. (2019). Process development of fluorinated-pyrrolidin analogue. Organic Chemistry.[13]

-

Brandi, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.[14]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.[15]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[1]

-

PubMed. (n.d.). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed.[7]

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate.[16]

-

ElectronicsAndBooks. (n.d.). Stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine. ElectronicsAndBooks.

-

Raines Lab. (2008). Author's personal copy. Journal of Fluorine Chemistry.[17]

-

ResearchGate. (n.d.). Perfluoroalkyl-Promoted Synthesis of Perfluoroalkylated Pyrrolidine-Fused Coumarins with Methyl β-Perfluoroalkylpropionates. ResearchGate.[18]

-

Mykhailiuk, P. K. (2020). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.[2]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC.[9]

-

Dugave, C., et al. (n.d.). Synthesis of optically pure N-Boc-protected (2 R,3 R)- and (2 R,3 S)-3-fluoroprolines. ResearchGate.[19]

-

Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.[20]

-

ResearchGate. (n.d.). FTIR spectra of Boc-FF synthetized compound (a) and dried samples... ResearchGate.[21]

-

Royal Society of Chemistry. (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC.[22]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.[23]

-

Ghent University Library. (n.d.). Effects of fluorination on the conformation of proline: an NMR study. Ghent University Library.[24]

-

ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate.[25]

-

Guidechem. (n.d.). What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?. Guidechem.[26]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.[27]

-

LJMU Research Online. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online.[28]

-

ResearchGate. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate.[29]

-

Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.[30]

-

Semantic Scholar. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.[31]

-

MDPI. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI.[32]

-

Wiley Online Library. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Wiley Online Library.[33]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. SpectraBase.[34]

-

ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate.[35]

-

Semantic Scholar. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar.[36]

-

University of Washington. (n.d.). Fluorine NMR. University of Washington.[37]

-

Chinese Chemical Society. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Society.[38]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. raineslab.com [raineslab.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 25. researchgate.net [researchgate.net]

- 26. Page loading... [guidechem.com]

- 27. rsc.org [rsc.org]

- 28. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 29. researchgate.net [researchgate.net]

- 30. santaisci.com [santaisci.com]

- 31. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]

- 32. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. spectrabase.com [spectrabase.com]

- 35. researchgate.net [researchgate.net]

- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 37. biophysics.org [biophysics.org]

- 38. Fluorine-containing drugs approved by the FDA in 2019 [ccspublishing.org.cn]

An In-Depth Technical Guide to the Synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine: Starting Material Strategies

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated pyrrolidines highly sought-after building blocks in drug discovery.[3][4] This guide provides a comprehensive overview of the synthetic strategies for obtaining trans-(3-Boc-amino)-4-fluoropyrrolidine, with a particular focus on the selection and rationale behind the choice of starting materials.

The Strategic Importance of Fluorinated Pyrrolidines

The strategic incorporation of fluorine into drug candidates can modulate properties such as metabolic stability, lipophilicity, and binding affinity. In the context of the pyrrolidine scaffold, the position and stereochemistry of the fluorine atom are critical. The trans-3,4-substitution pattern, in particular, offers a valuable vector for molecular exploration. The Boc (tert-butoxycarbonyl) protecting group on the amino functionality provides a stable yet readily cleavable handle for subsequent synthetic transformations.

Synthetic Pathways: A Starting Material-Centric Approach

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on factors such as commercial availability of precursors, scalability, and desired stereochemical control.

Route 1: Synthesis from trans-4-Hydroxy-L-proline

One of the most common and well-established routes commences with the readily available and chiral starting material, trans-4-hydroxy-L-proline.[5] This approach leverages the inherent stereochemistry of the starting material to control the final product's configuration.

Workflow Overview:

Caption: Synthesis from a Diol Precursor.

Experimental Protocol:

-

Cyclic Sulfamate Formation: A trans-1,2-diol on a suitable pyrrolidine precursor is reacted with a reagent like the Burgess reagent to form a cis-cyclic sulfamate intermediate. [6]2. Ring Opening: The cyclic sulfamate is then opened with a fluoride source, such as TBAF. This nucleophilic attack results in the formation of a trans-fluoro protected amine. [6]3. Final Steps: Subsequent deprotection and Boc protection of the amino group yield the target molecule.

Causality and Insights:

-

Reagent Selection: The use of a modified Burgess-type reagent allows for the efficient formation of the cyclic sulfamate. [6]The switch to TBAF for fluorination is a significant process improvement, avoiding more hazardous reagents. [6]* Stereocontrol: The stereochemistry of the final product is controlled by the stereochemistry of the starting diol and the stereospecificity of the ring-opening reaction.

Route 3: Synthesis via Iodocyclization of Allylic Fluorides

A more convergent approach involves the iodocyclization of an allylic fluoride bearing a nitrogen nucleophile. [7]This method constructs the pyrrolidine ring and introduces the fluorine in a stereocontrolled manner.

Workflow Overview:

Caption: Synthesis via Iodocyclization.

Experimental Protocol:

-

Precursor Synthesis: An appropriate allylsilane is subjected to electrophilic fluorination to generate the corresponding allylic fluoride. [7]2. Iodocyclization: The allylic fluoride, containing a pendant nitrogen nucleophile (e.g., a tosylamide), undergoes a 5-exo-trig iodocyclization. This reaction proceeds with high diastereoselectivity, favoring the syn-isomer. [7]3. Further Modification: The resulting iodinated and fluorinated pyrrolidine can then be further functionalized. This would involve deiodination and conversion of the tosyl group to a Boc-protected amine to arrive at the final product.

Causality and Insights:

-

Stereocontrol: The presence of the allylic fluorine substituent directs the stereochemical outcome of the iodocyclization, leading to a high degree of syn-selectivity. [7]* Versatility: This method allows for the synthesis of a variety of substituted 3-fluoropyrrolidines by modifying the starting allylic fluoride. [7]

Comparative Analysis of Starting Materials

| Starting Material | Key Advantages | Key Challenges |

| trans-4-Hydroxy-L-proline | Readily available, chiral pool starting material, well-established chemistry. [5] | May require multiple protection/deprotection steps, use of hazardous fluorinating agents like DAST. |

| Diol Precursor | Avoids hazardous fluorinating agents like DAST, potentially more scalable. [6] | The synthesis of the diol precursor may add steps to the overall sequence. |

| Allylic Fluoride | Convergent approach, high diastereoselectivity in the key cyclization step. [7] | Synthesis of the allylic fluoride precursor can be complex. |

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and challenges. The choice of starting material is a critical decision that influences the overall efficiency, scalability, and stereochemical control of the synthesis. For researchers and drug development professionals, a thorough understanding of these different approaches is essential for selecting the optimal route for their specific needs. The methods discussed herein, starting from trans-4-hydroxy-L-proline, diol precursors, and allylic fluorides, represent some of the most effective and well-documented strategies in the field of organofluorine chemistry.

References

- Levchenko, K., et al. (n.d.). A Convenient Synthesis of CHF 2 O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Google.

- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Google.

- (2012, October 8). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Google.

- (2019, August 25). Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. Google.

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]

-

(2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

-

Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. (n.d.). ResearchGate. Retrieved from [Link]

-

(2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Retrieved from [Link]

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

(2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. Retrieved from [Link]

-

Synthesis of Organofluorine Compounds by Direct Fluorination. (n.d.). DTIC. Retrieved from [Link]

-

Amino acids with fluorinated olefinic motifs – synthetic approaches. (n.d.). arkat usa. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

(PDF) Synthesis of complex unnatural fluorine-containing amino acids. (2025, September 20). ResearchGate. Retrieved from [Link]

- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.).

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved from [Link]

-

(2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH. Retrieved from [Link]

-

(2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Retrieved from [Link]

-

(2014, October 15). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. PubMed. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 7. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Key-Intermediates-in-the-Synthesis-of-Fluorinated-Pyrrolidines

Abstract

The introduction of fluorine into the pyrrolidine scaffold has profound implications for medicinal chemistry, significantly modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the pivotal chemical intermediates that form the bedrock of modern synthetic strategies for accessing these valuable structures. We will explore the causal logic behind various synthetic choices, focusing on stereocontrolled fluorination via both nucleophilic and electrophilic pathways, the strategic use of the chiral pool, and innovative cycloaddition methodologies. Detailed protocols, mechanistic diagrams, and comparative data are presented to equip researchers and drug development professionals with a robust framework for the rational design and synthesis of novel fluorinated pyrrolidines.

The Strategic Imperative of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] The strategic incorporation of fluorine, the most electronegative element, imparts unique stereoelectronic effects that chemists can harness to fine-tune molecular properties.[3][4] These effects include:

-

Conformational Control: Fluorine substitution can enforce a specific pyrrolidine ring pucker (Cγ-exo or Cγ-endo), which can pre-organize the molecule for optimal interaction with a biological target.[4][5]

-

Metabolic Blocking: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common strategy for enhancing the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The inductive electron-withdrawing effect of fluorine lowers the pKa of the pyrrolidine nitrogen, which can be critical for optimizing cell permeability and avoiding off-target interactions.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions.[6]

Given these advantages, the development of efficient and stereoselective methods to access fluorinated pyrrolidines is a paramount objective in modern drug discovery. The key to these syntheses lies in the masterful creation and manipulation of specific chemical intermediates.

Intermediates from the Chiral Pool: Nucleophilic Fluorination of Hydroxyprolines

One of the most robust and widely adopted strategies leverages the readily available and stereochemically defined chiral pool, with (2S,4R)-4-hydroxyproline (HypOH) being a prime starting material.[5][7] This approach hinges on the nucleophilic displacement of an activated hydroxyl group by a fluoride source, typically proceeding via an SN2 mechanism with inversion of configuration at the C-4 position.[5]

Key Intermediate: Activated N-Protected 4-Hydroxyproline Esters

The central intermediate in this pathway is an N-protected 4-hydroxyproline ester where the C-4 hydroxyl group has been converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).[4][8]

Rationale for Experimental Choices:

-

N-Protection: Protection of the pyrrolidine nitrogen, commonly with Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), is essential to prevent self-reaction and to improve solubility in organic solvents.[3]

-

Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl or tert-butyl ester) prevents intramolecular side reactions, such as the formation of a lactone.[8]

-

Activation of the Hydroxyl: The choice of activating group (e.g., TsCl, MsCl, Tf₂O) is critical. Trifles are highly reactive but can be sensitive, while tosylates and mesylates offer a good balance of reactivity and stability for large-scale synthesis.[4][8]

Synthetic Workflow: From Hydroxyproline to Fluoroproline

The diagram below illustrates the general, high-yield pathway from (2S,4R)-N-Boc-4-hydroxy-L-proline to its corresponding (2S,4S)-4-fluoro-L-proline derivative, a key building block.

Caption: Synthesis of 4-fluoroproline via nucleophilic displacement.

Detailed Experimental Protocol: Synthesis of (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester[8]

-

Tosylation: To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.5 eq) portion-wise. Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

Fluorination: Dissolve the crude tosylate (1.0 eq) in anhydrous acetonitrile. Add tetrabutylammonium fluoride (TBAF) (3.0 eq) and heat the mixture to 80 °C for 16 hours.

-

Purification: After cooling to room temperature, concentrate the reaction mixture and purify by silica gel chromatography to afford the desired (2S,4S)-N-Boc-4-fluoro-L-proline tert-butyl ester.

Table 1: Comparison of Nucleophilic Fluorinating Agents for Hydroxyl Displacement

| Reagent | Common Name | Typical Conditions | Advantages | Disadvantages |

| Diethylaminosulfur trifluoride | DAST | CH₂Cl₂, -78 °C to rt | Direct conversion of alcohol to fluoride | Potentially explosive, generates HF |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | THF, 0 °C to rt | Thermally more stable than DAST | More expensive than DAST |

| Tetrabutylammonium fluoride | TBAF | Acetonitrile or THF, 80 °C | High solubility, good for displacing leaving groups | Highly basic, can cause elimination side-products |

| Morpholinosulfur trifluoride | Morph-DAST | CH₂Cl₂, 0 °C to rt | High yields, good stereochemical control[4] | Reagent preparation required |

Intermediates from Enolates: Electrophilic Fluorination

An alternative strategy involves the formation of an enolate or enolate equivalent from a pyrrolidine-based ketone, followed by trapping with an electrophilic fluorine source ("F⁺").[9][10] This method is particularly powerful for synthesizing α-fluorinated carbonyl compounds, which are valuable precursors.

Key Intermediate: Kinetically-Formed Pyrrolidinone Enolates

The critical intermediate for this approach is a regioselectively generated enolate. For pyrrolidinone systems derived from glutamic acid, kinetic deprotonation at the C-3 position is favored.[11][12]

Rationale for Experimental Choices:

-

Base Selection: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are used at low temperatures (-78 °C) to ensure rapid and irreversible deprotonation at the less-substituted α-carbon (kinetic control).[6]

-

Electrophilic Fluorine Source: Reagents containing a weakened N-F bond are required. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common choices due to their stability, efficiency, and commercial availability.[10][11]

Synthetic Workflow: Electrophilic Fluorination of a Pyroglutamate Derivative

This diagram outlines the synthesis of a 3-fluoropyrrolidinone intermediate, a precursor to 4-fluoroglutamic acids.[11]

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. raineslab.com [raineslab.com]

- 5. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to trans-(3-Boc-amino)-4-fluoropyrrolidine: Sourcing, Application, and Synthesis for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in a multitude of biologically active compounds and FDA-approved drugs.[2] The strategic combination of these two features in the form of fluorinated pyrrolidines offers a powerful tool for drug discovery.[3] This guide focuses on a particularly valuable building block: trans-(3-Boc-amino)-4-fluoropyrrolidine.

The trans stereochemistry of the amino and fluoro substituents on the pyrrolidine ring provides a specific three-dimensional vector for molecular elaboration, allowing for precise interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle, enabling the selective unmasking of the amine for subsequent synthetic transformations. This combination of features makes this compound a highly sought-after intermediate for the synthesis of novel therapeutics across various disease areas, including neurological disorders and infectious diseases.[3]

This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and practical applications of this compound, tailored for professionals in the field of drug development.

Commercial Availability and Supplier Overview

This compound is available from a range of specialized chemical suppliers. The compound is typically offered at purities of 97% or higher, suitable for research and development purposes. When sourcing this reagent, it is crucial to verify the stereochemistry and purity provided by the supplier through certificates of analysis (CoA).

Below is a summary of notable commercial suppliers for this compound and its closely related stereoisomers. Researchers should note that catalog numbers and availability are subject to change and should be confirmed directly with the vendors.

| Supplier | Product Name | CAS Number | Purity | Notes |

| AChemBlock | This compound | 186201-09-2 | 97% | A common source for this specific trans isomer.[4] |

| Aladdin Scientific | tert-butyl N-[(3S, 4R)-4-fluoropyrrolidin-3-yl]carbamate | 1033718-89-6 | min 97% | Note the specific stereochemistry offered.[5] |

| BLDpharm | tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate | 1033718-91-0 | ≥95% | Offers a different enantiomer of the trans configuration.[6] |

| BOC Sciences | trans-4-(Boc-amino)-3-fluoropiperidine | 1268520-95-1 | N/A | A related fluorinated piperidine derivative.[7] |

Procurement and Quality Control Workflow

For research organizations, a systematic approach to the procurement and quality control of critical building blocks like this compound is essential to ensure the reliability and reproducibility of experimental results.

Caption: Procurement and Quality Control Workflow.

Chemical Properties and Characterization

-

Molecular Formula: C₉H₁₇FN₂O₂

-

Molecular Weight: 204.24 g/mol [5]

-

Appearance: Typically an off-white to white solid.

-

Solubility: Soluble in common organic solvents such as methanol, dichloromethane, and DMSO.

-

Storage: Should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.[6]

Spectroscopic Data:

While specific spectra for the racemic trans isomer can be found with suppliers, representative data for a closely related isomer, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride (CAS: 2097061-04-4), provides insight into the expected spectral features.[4]

-